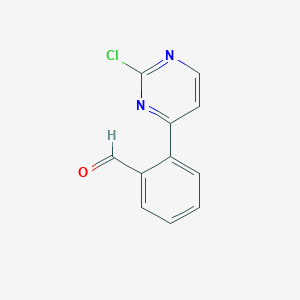

2-(2-Chloro-4-pyrimidinyl)benzaldehyde

説明

2-(2-Chloro-4-pyrimidinyl)benzaldehyde is a heteroaromatic aldehyde featuring a benzaldehyde moiety linked to a 2-chloro-substituted pyrimidine ring at the 4-position. Its molecular formula is C₁₁H₇ClN₂O, with a molecular weight of 218.64 g/mol (CAS: 954236-26-1) . The compound’s structure combines the electrophilic aldehyde group with a pyrimidine ring, making it a versatile intermediate in pharmaceutical and materials chemistry. The 2-chloro substituent on the pyrimidine ring introduces electron-withdrawing effects, influencing reactivity in nucleophilic additions or cyclocondensation reactions.

特性

分子式 |

C11H7ClN2O |

|---|---|

分子量 |

218.64 g/mol |

IUPAC名 |

2-(2-chloropyrimidin-4-yl)benzaldehyde |

InChI |

InChI=1S/C11H7ClN2O/c12-11-13-6-5-10(14-11)9-4-2-1-3-8(9)7-15/h1-7H |

InChIキー |

JXGUITKTLWAVEC-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)C=O)C2=NC(=NC=C2)Cl |

製品の起源 |

United States |

類似化合物との比較

Table 1: Key Properties of this compound and Analogues

| Compound Name | Molecular Formula | Molecular Weight | CAS Number | Key Structural Features |

|---|---|---|---|---|

| This compound | C₁₁H₇ClN₂O | 218.64 | 954236-26-1 | 2-chloro on pyrimidine, benzaldehyde at 4 |

| 4-(2-Chloro-4-pyrimidinyl)benzaldehyde | C₁₁H₇ClN₂O | 218.64 | 281232-93-7 | Benzaldehyde at position 4 of pyrimidine |

| 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine | C₁₀H₉N₃OS | 219.27 | 1353502-42-7 | Methylsulfinyl and pyridinyl substituents |

Structural Isomerism and Reactivity

The positional isomer 4-(2-Chloro-4-pyrimidinyl)benzaldehyde shares the same molecular formula but differs in the attachment site of the benzaldehyde group (pyrimidine’s 4-position vs. benzene’s 2-position).

In contrast, 2-(Methylsulfinyl)-4-(4-pyridinyl)pyrimidine replaces the benzaldehyde and chloro groups with a methylsulfinyl moiety and a pyridinyl ring. The sulfinyl group introduces polarity and hydrogen-bonding capacity, while the pyridinyl ring offers basicity, diverging from the aldehyde-driven reactivity of the target compound .

Hemiacetal Formation Efficiency

Evidence from pyrimidine-5-carbaldehyde derivatives (e.g., 2-(tert-butylacetylene-1-yl)pyrimidyl-5-carbaldehyde) demonstrates 95% hemiacetal yields in methanol-d₃, far exceeding benzaldehyde’s 9% yield . However, steric hindrance from the benzaldehyde group may reduce yields compared to smaller pyrimidine-5-carbaldehydes.

Physicochemical Properties

- Solubility : The benzaldehyde group in this compound reduces polarity compared to pyrimidine-5-carbaldehydes, likely enhancing solubility in organic solvents like dichloromethane .

- Stability: The electron-withdrawing chloro group may stabilize the aldehyde against oxidation, a critical advantage in storage and handling compared to non-halogenated analogues.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。